RHMRQORKHHXYNZ-PZNXAURZSA-N
Description
The compound identified by the InChIKey RHMRQORKHHXYNZ-PZNXAURZSA-N corresponds to N-(3-Methyl-1-phenyl-1H-pyrazol-4-ylmethyl)propionamide (compound 6 in ). This heterocyclic derivative has a molecular formula of C₁₅H₁₇N₃O, a molecular weight of 255.12 g/mol, and features a pyrazole core substituted with a phenyl group at position 1, a methyl group at position 3, and a propionamide-linked methyl group at position 4 . Key spectral data include:
- IR (KBr): Peaks at 3280 cm⁻¹ (N–H stretch), 1650 cm⁻¹ (amide C=O), and 1540 cm⁻¹ (pyrazole ring vibrations).
- ¹H-NMR (CDCl₃): Signals at δ 2.35 (q, 2H, CH₂CO), 1.15 (t, 3H, CH₃), and 7.45–7.25 (m, 5H, aromatic protons).
- ¹³C-NMR: Resonances at 172.5 ppm (C=O), 148.2 ppm (pyrazole C-3), and 126–130 ppm (aromatic carbons).
Properties
Molecular Formula |
C22H19N3O5 |
|---|---|
Molecular Weight |
405.41 |
InChI |
InChI=1S/C22H19N3O5/c26-20(24-10-13-2-1-7-23-9-13)18-16-5-6-22(30-16)11-25(21(27)19(18)22)14-3-4-15-17(8-14)29-12-28-15/h1-9,16,18-19H,10-12H2,(H,24,26)/t16-,18?,19?,22-/m1/s1 |
InChI Key |
RHMRQORKHHXYNZ-PZNXAURZSA-N |
SMILES |
C1C23C=CC(O2)C(C3C(=O)N1C4=CC5=C(C=C4)OCO5)C(=O)NCC6=CN=CC=C6 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares N-(3-Methyl-1-phenyl-1H-pyrazol-4-ylmethyl)propionamide (compound 6 ) with structurally related pyrazole derivatives from :
Key Structural and Functional Differences:
Backbone Modifications :
- Compound 6 (propionamide) and 7 (benzamide) differ in their acyl groups, with 7 exhibiting enhanced aromaticity due to the benzamide moiety. This likely impacts solubility and intermolecular interactions .
- Compound 8 replaces the amide with a urea group, introducing additional hydrogen-bonding capacity, which may influence its crystallinity and biological target affinity .
Spectral Signatures :
- The IR spectra distinguish 6 (propionamide C=O at 1650 cm⁻¹) from 7 (benzamide C=O at 1680 cm⁻¹) and 8 (urea N–H at 3320 cm⁻¹).
- In ¹³C-NMR, the urea carbonyl in 8 (158.0 ppm) is downfield-shifted compared to the amide carbonyls in 6 (172.5 ppm) and 7 (168.0 ppm) .
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